Éster de pinacol de ácido 4-(benciloxi)-2-fluorofenilborónico

Descripción general

Descripción

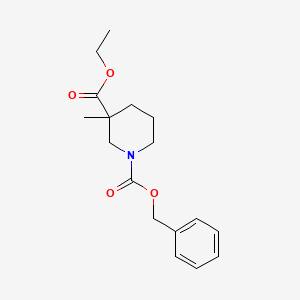

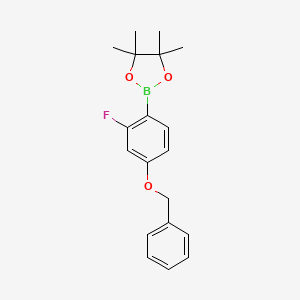

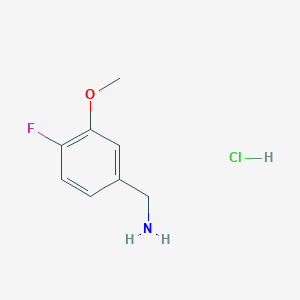

4-(Benzyloxy)-2-fluorophenylboronic acid pinacol ester is a chemical compound with the empirical formula C19H23BO3 . It is also known as 2-(4-Benzyloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . This compound has a molecular weight of 310.20 g/mol .

Synthesis Analysis

Pinacol boronic esters, such as 4-(Benzyloxy)-2-fluorophenylboronic acid pinacol ester, are valuable building blocks in organic synthesis . Protodeboronation of pinacol boronic esters has been achieved using a radical approach . This process is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation . The solubility of phenylboronic pinacol esters is influenced by the pH and the substituents in the aromatic ring .Molecular Structure Analysis

The molecular structure of 4-(Benzyloxy)-2-fluorophenylboronic acid pinacol ester can be found in various chemical databases .Chemical Reactions Analysis

Pinacol boronic esters are used in various chemical reactions. For instance, they can undergo catalytic protodeboronation, which is a valuable transformation in organic synthesis .Physical And Chemical Properties Analysis

4-(Benzyloxy)-2-fluorophenylboronic acid pinacol ester has a melting point of 81-85 °C . Its density is approximately 1.1 g/cm3 .Aplicaciones Científicas De Investigación

Síntesis orgánica

Este compuesto es un intermedio valioso en la síntesis orgánica, particularmente en las reacciones de acoplamiento cruzado de Suzuki-Miyaura . Estas reacciones son cruciales para formar enlaces carbono-carbono, un paso esencial en la síntesis de moléculas orgánicas complejas, productos farmacéuticos y polímeros. La presencia del grupo éster borónico permite la introducción de un anillo fenilo con un sustituyente benciloxi en varios marcos moleculares.

Descubrimiento de fármacos

En el ámbito del descubrimiento de fármacos, la presencia del átomo de flúor en este compuesto es de gran interés . Se sabe que el flúor mejora la actividad biológica y la estabilidad de los productos farmacéuticos. Por lo tanto, este compuesto podría utilizarse para sintetizar candidatos a fármacos que contienen flúor, lo que podría dar lugar a medicamentos con una eficacia y unos perfiles de resistencia mejorados.

Imagenología molecular

Los derivados del ácido borónico, como este compuesto, se han mencionado en el contexto de la imagenología molecular . Se pueden utilizar para preparar compuestos radiactivos, que son cruciales en técnicas de imagenología médica como las tomografías por emisión de positrones (PET), proporcionando información valiosa sobre los procesos biológicos y el diagnóstico de enfermedades.

Terapia contra el cáncer

Existe la posibilidad de que este compuesto esté involucrado en la terapia de captura de neutrones por boro (BNCT) . La BNCT es un tratamiento contra el cáncer dirigido que utiliza compuestos que contienen boro para administrar dosis letales de radiación específicamente a las células cancerosas, minimizando el daño al tejido sano.

Safety and Hazards

Mecanismo De Acción

Target of Action

Boronic acid derivatives are generally known to interact with various biological targets, including enzymes and receptors, due to their ability to form reversible covalent bonds with diols, a functional group present in many biomolecules .

Mode of Action

The compound is a boronic acid derivative and is often used in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process. The boronic ester serves as a relatively stable, readily prepared, and environmentally benign organoboron reagent .

Biochemical Pathways

Boronic acid derivatives are known to participate in various biochemical pathways due to their ability to interact with different biological targets .

Pharmacokinetics

It’s important to note that the susceptibility to hydrolysis of phenylboronic pinacol esters is considerably accelerated at physiological ph . This could potentially affect the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

Boronic acid derivatives are known for their diverse biological activities, which can range from antibacterial to anticancer effects, depending on their specific structures and targets .

Action Environment

Environmental factors such as pH can significantly influence the action, efficacy, and stability of this compound. For instance, the rate of hydrolysis of phenylboronic pinacol esters, which could affect the compound’s stability and reactivity, is considerably accelerated at physiological pH .

Análisis Bioquímico

Biochemical Properties

4-(Benzyloxy)-2-fluorophenylboronic acid pinacol ester plays a significant role in various biochemical reactions. It is known to interact with a range of enzymes, proteins, and other biomolecules. One of the primary interactions is with proteases, where it acts as an inhibitor by forming a reversible covalent bond with the active site serine residue. This interaction is crucial in regulating protease activity and has implications in therapeutic applications. Additionally, this compound can interact with other biomolecules such as nucleic acids and carbohydrates, forming stable complexes that can be utilized in biochemical assays and drug delivery systems .

Cellular Effects

The effects of 4-(Benzyloxy)-2-fluorophenylboronic acid pinacol ester on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This inhibition can result in changes in cell proliferation, apoptosis, and differentiation. Furthermore, 4-(Benzyloxy)-2-fluorophenylboronic acid pinacol ester can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional landscape of the cell .

Molecular Mechanism

At the molecular level, 4-(Benzyloxy)-2-fluorophenylboronic acid pinacol ester exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by forming a covalent bond with the active site residues. This inhibition can be reversible or irreversible, depending on the specific enzyme and the nature of the interaction. Additionally, this compound can modulate gene expression by binding to transcription factors and altering their activity. These interactions can lead to changes in the expression of genes involved in various cellular processes, including metabolism, cell cycle regulation, and stress response .

Temporal Effects in Laboratory Settings

The temporal effects of 4-(Benzyloxy)-2-fluorophenylboronic acid pinacol ester in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis over time, leading to the formation of boronic acid and other degradation products. In in vitro studies, the effects of this compound on cellular function can be observed over a period of hours to days, depending on the concentration and exposure time. Long-term exposure to 4-(Benzyloxy)-2-fluorophenylboronic acid pinacol ester can result in sustained inhibition of enzyme activity and alterations in cellular metabolism .

Dosage Effects in Animal Models

The effects of 4-(Benzyloxy)-2-fluorophenylboronic acid pinacol ester vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At higher doses, it can lead to adverse effects such as cytotoxicity, organ damage, and systemic toxicity. The threshold effects observed in these studies highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects .

Metabolic Pathways

4-(Benzyloxy)-2-fluorophenylboronic acid pinacol ester is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and demethylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion. The effects of 4-(Benzyloxy)-2-fluorophenylboronic acid pinacol ester on metabolic flux and metabolite levels can be significant, particularly in tissues with high metabolic activity .

Transport and Distribution

The transport and distribution of 4-(Benzyloxy)-2-fluorophenylboronic acid pinacol ester within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, it can bind to intracellular proteins and accumulate in specific compartments, such as the cytoplasm, nucleus, or mitochondria. The localization and accumulation of 4-(Benzyloxy)-2-fluorophenylboronic acid pinacol ester can influence its activity and function within the cell .

Subcellular Localization

The subcellular localization of 4-(Benzyloxy)-2-fluorophenylboronic acid pinacol ester is critical for its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, it can be localized to the nucleus by interacting with nuclear localization signals or to the mitochondria by binding to mitochondrial targeting sequences. The subcellular localization of 4-(Benzyloxy)-2-fluorophenylboronic acid pinacol ester can affect its interactions with biomolecules and its overall efficacy in modulating cellular processes .

Propiedades

IUPAC Name |

2-(2-fluoro-4-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22BFO3/c1-18(2)19(3,4)24-20(23-18)16-11-10-15(12-17(16)21)22-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZZQURYDPPCTSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OCC3=CC=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

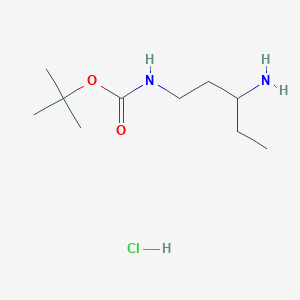

![1-[4-(Thiophen-2-yl)phenyl]ethan-1-amine](/img/structure/B1442375.png)